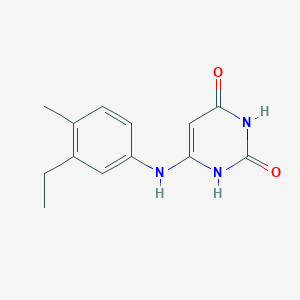

6-(3-Ethyl-4-methylanilino)uracil

Vue d'ensemble

Description

6-(3-Ethyl-4-methylanilino)uracil is a novel compound belonging to the class of anilinouracils. It is known for its selective bactericidal activity against gram-positive bacteria. This compound inhibits pol IIIC, a gram-positive-specific replicative DNA polymerase, making it a promising candidate for antibacterial applications .

Méthodes De Préparation

The synthesis of 6-(3-ethyl-4-methylanilino)uracil involves the reaction of 6-chlorouracil with an excess of the corresponding N-arylformylamine. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

6-(3-Ethyl-4-methylanilino)uracil undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

6-(3-Ethyl-4-methylanilino)uracil has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s selective bactericidal activity makes it a valuable tool for studying bacterial DNA replication and developing new antibacterial agents.

Medicine: Its potential as an antibacterial agent is being explored for treating infections caused by gram-positive bacteria.

Industry: The compound’s unique properties are being investigated for use in various industrial applications, including the development of new materials and chemical processes .

Mécanisme D'action

6-(3-Ethyl-4-methylanilino)uracil exerts its effects by inhibiting pol IIIC, a gram-positive-specific replicative DNA polymerase. This inhibition disrupts bacterial DNA replication, leading to cell death. The compound’s molecular targets include the active site of pol IIIC, where it binds and prevents the polymerase from synthesizing DNA .

Comparaison Avec Des Composés Similaires

Similar compounds to 6-(3-ethyl-4-methylanilino)uracil include other anilinouracils such as 6-([3,4-trimethylene]anilino)uracil. These compounds share a similar mechanism of action but differ in their substituents and overall structure. The unique combination of the ethyl and methyl groups in this compound enhances its selectivity and potency against gram-positive bacteria compared to its analogs .

Activité Biologique

Introduction

6-(3-Ethyl-4-methylanilino)uracil, also known as EMAU, is a member of the anilinouracil class of compounds, which have been studied for their potential as antibacterial agents. This article explores the biological activity of EMAU, focusing on its mechanism of action, efficacy against bacterial strains, and relevant case studies.

EMAU primarily acts as an inhibitor of bacterial DNA polymerases, particularly the replication-specific DNA polymerase IIIC (pol IIIC) found in Gram-positive bacteria. The compound competes with deoxynucleotide triphosphates (dNTPs) at the active site of the enzyme, forming hydrogen bonds that mimic nucleotide pairing during DNA replication. This inhibition disrupts bacterial growth and replication, making EMAU a potential therapeutic agent against antibiotic-resistant strains.

Kinetic Properties

Recent studies have characterized the kinetic properties of EMAU and its derivatives. For instance, 2-methoxyethyl-6-(3′-ethyl-4′-methylanilino)uracil (ME-EMAU) was shown to bind to Staphylococcus aureus PolC with a dissociation constant of 14 nM, indicating a strong interaction that is over 200-fold tighter than previously reported inhibitors . The slow off-rate of 0.006 s contributes to its effectiveness as a bactericidal agent.

Comparative Binding Affinities

The binding affinities of various derivatives of EMAU can be summarized in the following table:

| Compound Name | Target Enzyme | Binding Affinity (nM) | Efficacy (MIC µg/mL) |

|---|---|---|---|

| ME-EMAU | PolC | 14 | 8 - 16 |

| HB-EMAU | PolC | >2,600 (resistant strain) | N/A |

| EMAU | pol IIIC | 20 - 500 | 0.125 - 10 |

In Vitro Studies

In vitro studies have demonstrated that several EMAU derivatives exhibit significant antibacterial activity against Gram-positive bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 10 µg/mL against Staphylococcus aureus and other related strains .

In Vivo Efficacy

In vivo studies have further validated the antibacterial potential of EMAU derivatives. One notable study reported that a water-soluble derivative, 3-(4-morpholinylbutyl)-EMAU hydrochloride, significantly prolonged survival in mice infected with S. aureus when administered subcutaneously . This highlights the compound's potential as a therapeutic agent in clinical settings.

Resistance Mechanisms

Research has indicated that mutations in the PolC enzyme can lead to resistance against EMAU compounds. For instance, a single mutation (F1261L) in S. aureus PolC resulted in over a 3,500-fold reduction in binding affinity for ME-EMAU . This suggests that while EMAU is effective against wild-type strains, resistance can emerge through specific genetic changes.

Clinical Implications

The implications of EMAU's biological activity are significant in the context of rising antibiotic resistance. As traditional antibiotics become less effective, compounds like EMAU offer alternative mechanisms for targeting bacterial replication processes. Continued research into structural modifications and analogs may enhance efficacy and reduce resistance development.

Propriétés

IUPAC Name |

6-(3-ethyl-4-methylanilino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-9-6-10(5-4-8(9)2)14-11-7-12(17)16-13(18)15-11/h4-7H,3H2,1-2H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNENZJCWXXDRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)NC2=CC(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595558 | |

| Record name | 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87986-17-2 | |

| Record name | 6-(3-Ethyl-4-methylanilino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.